molecular formula C22H34O3 B1671511 Ginkgolic acid CAS No. 22910-60-7

Ginkgolic acid

Cat. No. B1671511
CAS RN: 22910-60-7
M. Wt: 346.5 g/mol
InChI Key: YXHVCZZLWZYHSA-FPLPWBNLSA-N
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Description

Ginkgolic acid is an alkylphenol that belongs to the class of ginkgolic acids isolated from Ginkgo biloba leaves . It is functionally related to salicylic acid and is a mixture of a series of bioactive substances that mainly exist in sarcotesta/seed coats .


Synthesis Analysis

A novel efficient synthesis of ginkgolic acid from abundant 2,6-dihydroxybenzoic acid was developed through a palladium-catalyzed cross-coupling reaction and catalytic hydrogenation .


Molecular Structure Analysis

The molecular formula of Ginkgolic acid is C22H34O3 . The IUPAC name is 2-hydroxy-6-[(Z)-pentadec-8-enyl]benzoic acid . The molecular weight is 346.5 g/mol .


Chemical Reactions Analysis

Ginkgolic acid has been found to exhibit promising anti-tyrosinase activity . It also shows strong allergenic properties, with carcinogenic and mutagenic activity .


Physical And Chemical Properties Analysis

Ginkgolic acid is a hydroxybenzoic acid . It is functionally related to a salicylic acid .

Scientific Research Applications

Anticancer Properties

Ginkgolic acid suppresses pancreatic cancer growth

Ginkgolic acid (GA) exhibits anti-tumor effects on pancreatic cancer cells with minimal toxicity to normal cells. It inhibits cancer cell viability, colony formation, migration, invasion, and induces apoptosis. GA targets lipogenesis in cancer cells by activating AMP-activated protein kinase (AMPK) signaling and downregulating key enzymes involved in lipogenesis, demonstrating its potential as a novel candidate for pancreatic cancer treatment (Ma et al., 2015).

Neuroprotection and Memory Enhancement

Protection against Aβ-Induced Synaptic Dysfunction

Ginkgolic acid protects synaptic function in the hippocampus from Aβ-induced impairment, which is relevant to Alzheimer’s disease. It exerts neuroprotective effects by preventing the impairment of neurotransmitter release and synaptic plasticity, suggesting its potential utility in cognitive disorders (Mango et al., 2016).

Antifungal Activities

Inhibition of Pathogenic Fungi

Ginkgolic acid demonstrates strong antifungal properties, particularly against Nigrospora oryzae, by lysing the cell membrane, causing protein leakage and increased cell membrane permeability. This activity suggests its use in protecting plants from fungal infections and its potential in developing antifungal agents (Liu et al., 2023).

Antimicrobial and Antiviral Effects

Broad Antiviral Activity

Ginkgolic acid shows promising antiviral activity against Chikungunya, Mayaro, Una, and Zika viruses by reducing viral titers and demonstrating strong virucidal activity. This broad antiviral activity highlights its potential in managing viral infections (Campos et al., 2020).

Metabolic and Enzymatic Research

Enzymatic Degradation and Metabolite Profiling

Studies on the enzymatic degradation of ginkgolic acid and its impact on metabolic profiling provide insights into its hepatotoxic and nephrotoxic effects, contributing to a better understanding of its safety and efficacy in therapeutic applications (Chen et al., 2020).

Safety And Hazards

Ginkgolic acid has been identified as an allergen that can cause severe allergic reactions in certain people . It has been found to damage DNA (a risk for cancer development) and is toxic to nerve cells and the immune system .

Future Directions

The capacity of Ginkgolic acid components to act as free radical scavengers is critical, and combining its extract with other plant extracts has been shown to synergistically boost antioxidant properties . In the future, the natural product Ginkgolic acid might be applied to combat infections caused by Gram-positive pathogens .

properties

IUPAC Name

2-hydroxy-6-[(Z)-pentadec-8-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h7-8,15,17-18,23H,2-6,9-14,16H2,1H3,(H,24,25)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHVCZZLWZYHSA-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872875
Record name 6-(8Z)-Pentadecenylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginkgolic acid

CAS RN

22910-60-7
Record name Ginkgolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22910-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginkgolic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(8Z)-Pentadecenylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22910-60-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,130
Citations
ID Boateng - Food & Function, 2022 - pubs.rsc.org
… This review looked at the toxicity of ginkgolic acid (from in vitro and in vitro trials) as well as the technologies (such as adsorption/desorption, enzymatic degradation, counter-current …
Number of citations: 11 pubs.rsc.org
Z Hua, C Wu, G Fan, Z Tang, F Cao - BMC biotechnology, 2017 - Springer
Background The present study investigated the antibacterial activity and underlying mechanisms of ginkgolic acid (GA) C15:1 monomer using green fluorescent protein (GFP)-labeled …
Number of citations: 53 link.springer.com
I Fukuda, A Ito, G Hirai, S Nishimura, H Kawasaki… - Chemistry & biology, 2009 - cell.com
… biloba leaves and identified ginkgolic acid as an inhibitor. Ginkgolic acid and its structural … Ginkgolic acid directly bound E1 and impaired the formation of the E1-SUMO intermediate. …
Number of citations: 325 www.cell.com
ZH Liu, S Zeng - Toxicology letters, 2009 - Elsevier
… , ginkgolic acid (15:1), using in vitro bioassay systems. In the first step, cytochrome P450 enzymes involved in ginkgolic acid … Results indicated that the cytotoxicity of ginkgolic acid in …
Number of citations: 98 www.sciencedirect.com
R Borenstein, BA Hanson, RM Markosyan, ES Gallo… - Scientific reports, 2020 - nature.com
Ginkgolic acids (GA) are alkylphenol constituents of the leaves and fruits of Ginkgo biloba. GA has shown pleiotropic effects in vitro, including: antitumor effects through inhibition of …
Number of citations: 52 www.nature.com
SH Baek, JH Ko, JH Lee, C Kim, H Lee… - Journal of cellular …, 2017 - Wiley Online Library
… In the present study, we investigated whether ginkgolic acid can affect EMT in lung cancer cells and the related underlying mechanism(s) of its actions. We found that ginkgolic acid C15:…
Number of citations: 202 onlinelibrary.wiley.com
CM Brackett, A García-Casas… - ACS Medicinal …, 2020 - ACS Publications
… This study represents a first step toward the establishment of structure–activity relationships for ginkgolic acid as an inhibitor of the SUMOylation pathway. While ginkgolic acid and some …
Number of citations: 12 pubs.acs.org
J Gerstmeier, J Seegers, F Witt… - Frontiers in …, 2019 - frontiersin.org
… In search of chemotypes as mPGES-1 inhibitors, we identified ginkgolic acid (GA), a 6-alkenyl derivative of salicylic acid contained in Ginkgo biloba, from an in-house Chinese Herbal …
Number of citations: 34 www.frontiersin.org
C Zhou, X Li, W Du, Y Feng, X Kong, Y Li, L Xiao… - Chemotherapy, 2010 - karger.com
Background: Ginkgolic acids (GAs), extracted from the seed coat of Ginkgo biloba L. Our previous study has shown that GA monomer could inhibit the growth of Hep-2 significantly and …
Number of citations: 94 karger.com
J Ma, W Duan, S Han, J Lei, Q Xu, X Chen, Z Jiang… - Oncotarget, 2015 - ncbi.nlm.nih.gov
Ginkgolic acid (GA) is a botanical drug extracted from the seed coat of Ginkgo biloba L. with a wide range of bioactive properties, including anti-tumor effect. However, whether GA has …
Number of citations: 79 www.ncbi.nlm.nih.gov

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